molecular formula C17H13N3OS2 B10986725 N,3-bis(1,3-benzothiazol-2-yl)propanamide

N,3-bis(1,3-benzothiazol-2-yl)propanamide

Cat. No.: B10986725
M. Wt: 339.4 g/mol
InChI Key: WCYACJILNNDLOO-UHFFFAOYSA-N
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Description

N,3-bis(1,3-benzothiazol-2-yl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,3-bis(1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-bis(1,3-benzothiazol-2-yl)propanamide is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its dual benzothiazole moieties provide enhanced binding affinity to molecular targets, making it a promising candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H13N3OS2

Molecular Weight

339.4 g/mol

IUPAC Name

N,3-bis(1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H13N3OS2/c21-15(20-17-19-12-6-2-4-8-14(12)23-17)9-10-16-18-11-5-1-3-7-13(11)22-16/h1-8H,9-10H2,(H,19,20,21)

InChI Key

WCYACJILNNDLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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